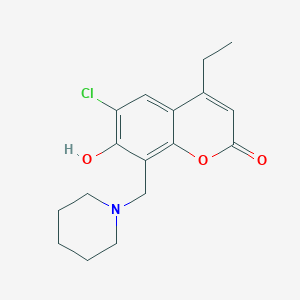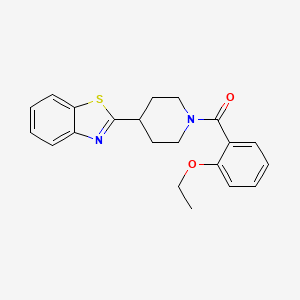![molecular formula C22H22N4O5 B11295502 1-(3-Methylpiperidin-1-yl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11295502.png)
1-(3-Methylpiperidin-1-yl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-METHYLPIPERIDIN-1-YL)-2-{2-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound with a molecular formula of C18H20N4O4. This compound is characterized by the presence of a piperidine ring, a nitrophenyl group, and an oxadiazole moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHYLPIPERIDIN-1-YL)-2-{2-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration reactions, often using concentrated nitric acid and sulfuric acid.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
Coupling Reactions: The final step involves coupling the piperidine, nitrophenyl, and oxadiazole moieties using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHYLPIPERIDIN-1-YL)-2-{2-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
1-(3-METHYLPIPERIDIN-1-YL)-2-{2-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-METHYLPIPERIDIN-1-YL)-2-{2-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl and oxadiazole moieties may play a role in binding to enzymes or receptors, leading to modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
1-(5-(3-Methylpiperidin-1-yl)-2-nitrophenyl)ethan-1-one: Similar structure but lacks the oxadiazole moiety.
4-(4-Methylpiperidin-1-yl)aniline: Contains a piperidine ring but differs in the substitution pattern and functional groups.
Uniqueness
1-(3-METHYLPIPERIDIN-1-YL)-2-{2-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is unique due to the presence of both the nitrophenyl and oxadiazole moieties, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H22N4O5 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-(3-methylpiperidin-1-yl)-2-[2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanone |
InChI |
InChI=1S/C22H22N4O5/c1-15-5-4-12-25(13-15)20(27)14-30-19-7-3-2-6-18(19)21-23-22(31-24-21)16-8-10-17(11-9-16)26(28)29/h2-3,6-11,15H,4-5,12-14H2,1H3 |
InChI Key |
IRSIVZNYIXZEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11295421.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopentanamine](/img/structure/B11295422.png)
![2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11295424.png)
![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11295428.png)

![N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline](/img/structure/B11295442.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11295449.png)
![2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-cyclohexylbutanamide](/img/structure/B11295463.png)


![N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B11295495.png)
![N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11295498.png)
![N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11295499.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11295503.png)
